![molecular formula C25H29NOSi B14218993 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine CAS No. 821806-71-7](/img/structure/B14218993.png)
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a silyl group with diphenylmethyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine typically involves multiple steps, starting with the preparation of the silyl group. One common method is the reaction of diphenylmethylchlorosilane with a methylphenylsilane under controlled conditions to form the silyl intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Scientific Research Applications
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, facilitating catalytic processes. Additionally, the morpholine ring can interact with biological molecules, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylchlorosilane: A precursor in the synthesis of the target compound.
Methylphenylsilane: Another precursor used in the synthesis.
Morpholine: The core structure of the compound.
Uniqueness
4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine is unique due to its combination of a silyl group with diphenylmethyl and methylphenyl substituents, along with a morpholine ring
Properties
CAS No. |
821806-71-7 |
|---|---|
Molecular Formula |
C25H29NOSi |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
benzhydryl-methyl-(morpholin-4-ylmethyl)-phenylsilane |
InChI |
InChI=1S/C25H29NOSi/c1-28(24-15-9-4-10-16-24,21-26-17-19-27-20-18-26)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25H,17-21H2,1H3 |
InChI Key |
GMETXRYDCSUTPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CN1CCOCC1)(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


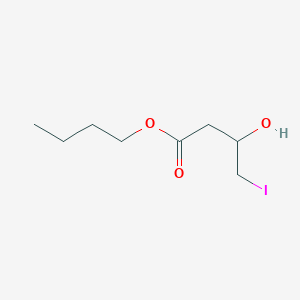

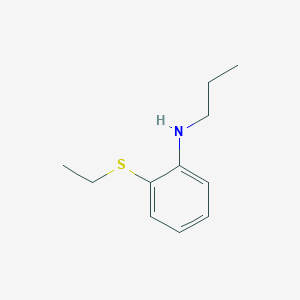
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
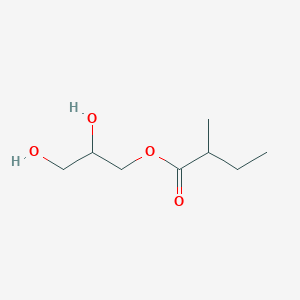
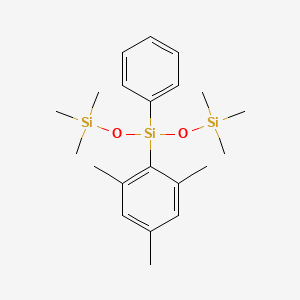
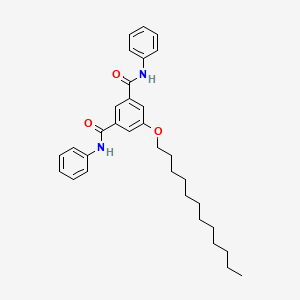
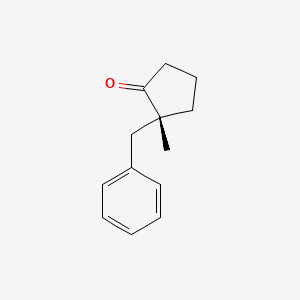
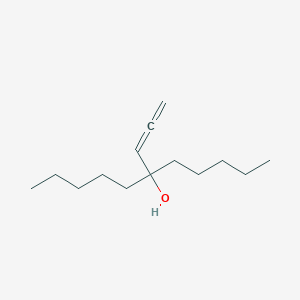
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)

![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
